2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate
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Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate is a synthetic organic compound that features a combination of fluorinated and brominated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate typically involves a multi-step process:
Formation of 2,4-Difluorobenzylamine: This can be achieved by the reduction of 2,4-difluoronitrobenzene using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Synthesis of 4-Bromobenzoic Acid Derivative: 4-Bromobenzoic acid can be converted to its acid chloride using thionyl chloride.
Coupling Reaction: The final step involves the coupling of 2,4-difluorobenzylamine with the acid chloride derivative of 4-bromobenzoic acid in the presence of a base such as triethylamine to form the desired ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: 4-bromobenzoic acid and 2,4-difluorobenzyl alcohol.
Scientific Research Applications
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated and brominated compounds with biological systems.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it provides a versatile platform for further chemical modifications.
Mechanism of Action
The mechanism by which 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate exerts its effects depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Material Properties: In materials science, its electronic properties may be exploited to create materials with specific conductivity or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-bromobenzoate is unique due to the presence of both fluorine and bromine atoms, which can impart distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO3/c17-12-4-1-10(2-5-12)16(22)23-9-15(21)20-8-11-3-6-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXHTXPLQFVJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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